Mesuol
Overview
Description
Scientific Research Applications
Mesuol has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study various biochemical pathways.
Biology: Investigated for its role in modulating immune responses.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and viral infections.
Industry: Utilized in the development of natural antioxidants and preservatives.
Mechanism of Action
Target of Action
Mesuol, a natural product isolated from M. ferrea L. seed oil, primarily targets the NF-κB pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound interacts with its target, the NF-κB pathway, by inhibiting HIV-1 replication . This interaction results in changes in the pathway, leading to a decrease in HIV-1 replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB pathway . This pathway is crucial for many biological processes, including inflammation, immunity, cell growth, and survival . By targeting this pathway, this compound can influence these processes, particularly the process of HIV-1 replication .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted in the body It is known that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties can impact the bioavailability of this compound, influencing how effectively it can exert its effects in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HIV-1 replication . By targeting the NF-κB pathway, this compound can reduce HIV-1 replication, thereby potentially slowing the progression of HIV infection . Additionally, this compound has been found to have antioxidant and immunomodulatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment within the body, including factors such as pH and the presence of other molecules, can impact the effectiveness of this compound . Additionally, the external environment, including factors such as temperature and light, could potentially affect the stability of this compound . .
Biochemical Analysis
Biochemical Properties
Mesuol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to inhibit HIV-1 replication by targeting the NF-kappaB pathway .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with the NF-kappaB pathway suggests that it may have a role in regulating immune response and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its inhibition of the NF-kappaB pathway suggests that it may bind to components of this pathway, thereby influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesuol can be synthesized through various chemical routes. One common method involves the extraction of seed oil from Mesua ferrea, followed by purification processes to isolate this compound. The extraction typically involves solvent extraction techniques using solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Mesua ferrea seeds. The seeds are crushed, and the oil is extracted using mechanical pressing or solvent extraction. The crude oil is then subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Mesuol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated products.
Comparison with Similar Compounds
Mesuol is unique due to its diverse pharmacological properties and its presence in Mesua ferrea. Similar compounds include:
Xanthones: Found in various plants, known for their antioxidant and anti-inflammatory properties.
Coumarins: Another class of compounds with similar biological activities.
Flavonoids: Widely distributed in the plant kingdom, known for their health benefits.
Uniqueness: this compound stands out due to its specific combination of antioxidant, anti-inflammatory, and immunomodulatory activities, making it a valuable compound for various therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-13(2)10-11-16-22(27)20(21(26)14(3)4)23(28)19-17(12-18(25)29-24(16)19)15-8-6-5-7-9-15/h5-10,12,14,27-28H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUNXYBEJCJQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168760 | |
Record name | Mesuol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16981-20-7 | |
Record name | Mesuol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016981207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesuol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesuol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Mesuol against HIV-1?
A1: [, ] this compound inhibits HIV-1 replication by targeting the NF-κB pathway, a crucial regulator of HIV-1 gene expression. Specifically, this compound disrupts the phosphorylation and transcriptional activity of the NF-κB p65 subunit in TNFα-stimulated cells. [] This inhibition occurs without affecting NF-κB binding to DNA or the degradation of IκBα. []
Q2: Does this compound affect other stages of the HIV-1 lifecycle?
A2: [] Research suggests that this compound does not interfere with reverse transcription or integration steps of the HIV-1 lifecycle. Its antiviral effect appears additive with azidothymidine (AZT), indicating potential for combination therapy. []
Q3: What are the structural characteristics of this compound?
A3: [, , ] this compound is a 4-phenylcoumarin derivative. While its exact molecular formula and weight are not explicitly mentioned in the provided abstracts, structural details can be found in the cited research articles. [, , ] The studies utilize spectroscopic data, including mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy, to characterize this compound's structure. [] Additionally, crystal structure analysis provides insights into its conformational aspects. []
Q4: Does this compound exhibit any other biological activities besides antiviral activity?
A4: [, ] Yes, this compound demonstrates significant analgesic and anti-inflammatory properties. In animal models, it effectively reduces acetic acid-induced writhing in mice and carrageenan-induced paw edema in rats. [] Further research highlights its in vivo antioxidant and immunomodulatory effects. []
Q5: How effective is this compound as an antimalarial agent?
A5: [] Studies comparing this compound's antimalarial activity to the standard drug chloroquine show promising results. This compound demonstrates potent activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, suggesting its potential as a lead compound for antimalarial drug development. []
Q6: Has this compound’s potential against SARS-CoV-2 been investigated?
A6: [] Yes, computational studies have explored the potential of this compound and other compounds from Mesua ferrea against the SARS-CoV-2 main protease (MPro). Virtual screening and molecular dynamics simulations suggest that this compound exhibits favorable binding affinities to the active site of MPro, indicating its potential as an anti-SARS-CoV-2 agent. []
Q7: Are there any structure-activity relationship (SAR) studies on this compound?
A7: [] While the provided abstracts don't offer specific details on this compound SAR, research focusing on its regiospecific synthesis and the development of isomesuagin provides valuable insights into the structure-activity relationship. [] Additionally, studies exploring the biosynthesis of the isobutyryl group in this compound contribute to understanding the structural features essential for its activity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.